molecular formula C15H20O4 B090759 (1-Phenylpentyl) hydrogen succinate CAS No. 135-36-4

(1-Phenylpentyl) hydrogen succinate

Numéro de catalogue: B090759
Numéro CAS: 135-36-4
Poids moléculaire: 264.32 g/mol
Clé InChI: NIACDRXJTWKKRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydrogen succinates are salts or esters formed by the partial neutralization of succinic acid (HOOC-CH2-CH2-COOH). In pharmaceutical chemistry, succinate anions are commonly employed as counterions to enhance solubility, stability, or bioavailability of active pharmaceutical ingredients (APIs). Structurally, hydrogen succinates often exhibit extensive hydrogen-bonding networks, which influence their crystalline packing and physicochemical properties . Two notable phenyl-containing hydrogen succinates with well-characterized structures are ribociclib hydrogen succinate (a breast cancer therapeutic) and 2-phenylbiguanidinium hydrogen succinate (studied for nonlinear optical applications).

Propriétés

Numéro CAS

135-36-4

Formule moléculaire

C15H20O4

Poids moléculaire

264.32 g/mol

Nom IUPAC

4-oxo-4-(1-phenylpentoxy)butanoic acid

InChI

InChI=1S/C15H20O4/c1-2-3-9-13(12-7-5-4-6-8-12)19-15(18)11-10-14(16)17/h4-8,13H,2-3,9-11H2,1H3,(H,16,17)

Clé InChI

NIACDRXJTWKKRD-UHFFFAOYSA-N

SMILES

CCCCC(C1=CC=CC=C1)OC(=O)CCC(=O)O

SMILES canonique

CCCCC(C1=CC=CC=C1)OC(=O)CCC(=O)O

Autres numéros CAS

135-36-4

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Detailed Introduction to Ribociclib Hydrogen Succinate

Ribociclib hydrogen succinate (C23H31N8O·HC4H4O4) is a crystalline salt used in the treatment of hormone receptor-positive advanced breast cancer. It crystallizes in the triclinic space group P-1 with unit cell parameters a = 6.52215(4) Å, b = 12.67120(16) Å, c = 18.16978(33) Å, α = 74.0855(8)°, β = 82.0814(4)°, γ = 88.6943(1)°, and Z = 2 . The structure features alternating layers of ribociclib cations and hydrogen succinate anions parallel to the ab-plane. Key interactions include:

  • N–H⋯O bonds between the protonated N7 of ribociclib and succinate oxygens.
  • O–H⋯O bonds linking succinate anions into chains along the a-axis.
  • N–H⋯N bonds forming cation dimers with a graph set R₂²(8).

These interactions create a robust 3D hydrogen-bonding network, contributing to the compound’s stability and crystallinity . Hirshfeld surface analysis reveals a packing efficiency of 98.55%, typical for tightly packed pharmaceutical salts .

Comparison with Similar Hydrogen Succinate Compounds

Structural and Crystallographic Comparison
Property Ribociclib Hydrogen Succinate 2-Phenylbiguanidinium Hydrogen Succinate
Space Group P-1 (triclinic) P2₁/c (monoclinic)
Unit Cell Volume (ų) 1430.112 1635.3
Z (Molecules/Unit Cell) 2 4
Hydrogen Bond Motifs 3D network (N–H⋯O, O–H⋯O, N–H⋯N) 1D chains (O–H⋯O) + 2D layers (N–H⋯O)
Packing Density 98.55% (Hirshfeld) ~83% (with solvent-accessible voids)
Key Functional Groups Cyclopentyl, piperazine, pyridinyl Phenyl, biguanidinium

Key Observations :

  • Dimensionality of Networks: Ribociclib forms a 3D network via multiple hydrogen bonds, critical for its pharmaceutical stability.
  • Hydrogen Bond Strength : Ribociclib’s N–H⋯O bonds (2.5–2.7 Å) are stronger than those in 2-phenylbiguanidinium (2.45–2.8 Å), correlating with higher thermal stability .
  • Morphology : Ribociclib exhibits an elongated or plate-like morphology due to Bravais-Friedel-Donnay-Harker (BFDH) predictions, while 2-phenylbiguanidinium’s structure supports anisotropic growth along the b-axis .
Functional and Application-Based Comparison
Aspect Ribociclib Hydrogen Succinate 2-Phenylbiguanidinium Hydrogen Succinate
Primary Use Oncology (CDK4/6 inhibitor) Materials science (nonlinear optics, NLO)
Solubility Enhanced via ionic interactions with succinate Moderate; influenced by phenyl/biguanidinium groups
Synthetic Focus Polymorph control (e.g., Forms SRS-I, SRS-II) Crystal engineering for NLO response optimization
Stability High (3D network resists hydration) Moderate (voids may allow solvent uptake)

Mechanistic Insights :

  • Ribociclib : The succinate anion improves solubility in aqueous media, facilitating oral bioavailability. Its rigid 3D network prevents polymorphic transitions under storage conditions .
  • 2-Phenylbiguanidinium : The biguanidinium cation’s planar, conjugated system enables charge transfer interactions, making it a candidate for second-harmonic generation (SHG) in NLO devices .

Research Findings and Implications

  • Ribociclib : Synchrotron X-ray powder diffraction and DFT optimization confirm the stability of its triclinic polymorph, critical for patent protection and formulation .
  • 2-Phenylbiguanidinium: SQUEEZE analysis revealed unresolved methanol solvent molecules in voids, highlighting challenges in crystallizing nonpolar guests .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.